molecular formula C11H13NO3 B1195776 3,4-Dimethylhippuric acid CAS No. 23082-12-4

3,4-Dimethylhippuric acid

Cat. No. B1195776
CAS RN: 23082-12-4
M. Wt: 207.23 g/mol
InChI Key: ZDHXVMSVUHHHAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as 4-methylhippuric acid and derivatives has been explored through various methods. For instance, the synthesis of 2-amino-4,5-dimethylbenzoic acid from 3,4-dimethyl aniline involves condensation with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization with concentrated H2SO4 and oxidation in alkaline hydrogen peroxide solution, with an overall yield of 34.3% (Cheng Lin, 2013). Although this process does not directly relate to 3,4-Dimethylhippuric acid, it provides insight into the synthetic routes for structurally similar compounds.

Molecular Structure Analysis

The molecular structure of 4-methylhippuric acid, closely related to 3,4-Dimethylhippuric acid, reveals that it can exist in multiple stable molecular structures in the solid state due to its backbone containing three rotatable bonds. Polymorph I and II of 4-methylhippuric acid have been prepared, showcasing the molecule's ability to adopt different conformations based on the preparation method, indicating the potential for 3,4-Dimethylhippuric acid to exhibit similar polymorphism (M. Guillén et al., 2020).

Chemical Reactions and Properties

The reactivity and chemical properties of 3,4-Dimethylhippuric acid can be inferred from studies on similar compounds. For instance, the potentiometric and spectroscopic studies on the dimethyltin(IV) complexes of 2-hydroxyhippuric acid shed light on the coordination chemistry and possible reactions 3,4-Dimethylhippuric acid might undergo under specific conditions (A. Jancsó et al., 2001).

Physical Properties Analysis

While specific studies directly addressing the physical properties of 3,4-Dimethylhippuric acid are limited, related research provides valuable insights. For example, the determination method for urinary 3,5-dimethylhippuric acid through high-performance liquid chromatography highlights the compound's solubility and behavior in biological monitoring scenarios, suggesting similar analytical approaches could be applied to 3,4-Dimethylhippuric acid (S. Busini et al., 1992).

Chemical Properties Analysis

The urinary excretion study of 3,4-dimethylhippuric acid in workers exposed to 1,2,4-trimethylbenzene provides direct evidence of its role as a metabolite and its chemical behavior in biological systems. This study shows a positive correlation between the level of exposure to 1,2,4-trimethylbenzene and the concentration of urinary 3,4-dimethylhippuric acid, highlighting its potential use as a biological monitoring marker (M. Ichiba et al., 1992).

Scientific Research Applications

  • Biological Monitoring of Chemical Exposure : 3,4-Dimethylhippuric acid is used as a biomarker for exposure to 1,2,4-trimethylbenzene (124TMB). Studies show that urinary excretion of 3,4-Dimethylhippuric acid is positively correlated with the level of exposure to 124TMB, making it a useful indicator for biological monitoring of such exposure (Ichiba et al., 1992), (Fukaya et al., 1994).

  • Urinary Excretion Analysis : A study on human exposure to trimethylbenzene vapor showed that about 22% of the inhaled amount of 1,2,4-TMB was excreted as dimethylhippuric acids within 24 hours, mainly as 3,4-Dimethylhippuric acid (Järnberg et al., 1997).

  • Metabolic Studies : Research into the metabolism of pseudocumene in rabbits identified 3,4-Dimethylhippuric acid as a major urinary metabolite, suggesting its potential as a biological indicator of exposure to pseudocumene (Cerf et al., 1980).

  • Toxicokinetics and Modeling : Physiologically based toxicokinetic modeling studies for 1,2,4-trimethylbenzene (TMB) inhalation exposure in humans involve 3,4-Dimethylhippuric acid as a metabolite. This modeling helps in understanding how different factors influence potential biomarkers of exposure like TMB in blood and 3,4-Dimethylhippuric acid in urine (Järnberg & Johanson, 1999).

Safety And Hazards

3,4-Dimethylhippuric acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wash hands thoroughly after handling, wear protective gloves/clothing/eye protection/face protection, and to wash with plenty of soap and water if it comes into contact with skin .

properties

IUPAC Name

2-[(3,4-dimethylbenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7-3-4-9(5-8(7)2)11(15)12-6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHXVMSVUHHHAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177656
Record name 3,4-Dimethylhippuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylhippuric acid

CAS RN

23082-12-4
Record name 3,4-Dimethylhippuric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023082124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethylhippuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3,4-dimethylphenyl)formamido]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
M Ichiba, H Hama, S Yukitake, M Kubota… - International archives of …, 1992 - Springer
The urinary excretion of 3,4-dimethylhippuric acid (34DMHA), a 1,2,4-trimethylbenzene (124TMB) metabolite, was investigated in workers exposed to 124TMB vapor. The time-weighted …
Number of citations: 17 link.springer.com
Y Fukaya, I Saito, T Matsumoto, Y Takeuchi… - International archives of …, 1994 - Springer
The relationship between exposure to 1,2,4-trimethylbenzene (1,2,4-TMB) and urinary concentration of 3,4-dimethylhippuric acid (3,4-DMHA), one of its metabolites, was studied in …
Number of citations: 17 link.springer.com
J Järnberg, B Ståhlbom, G Johanson, A Löf - International archives of …, 1997 - Springer
The aim of this study was to determine the urinary excretion of dimethylhippuric acids (DMHAs) in humans after experimental chamber exposure to trimethylbenzene (TMB) vapor. The …
Number of citations: 20 link.springer.com
J Cerf, M Potvin, S Laham - Archives of Toxicology, 1980 - Springer
In order to identify biological indicators of exposure to trimethylbenzenes, the metabolism of pseudocumene (1,2,4-trimethylbenzene) was investigated in rabbits. After oral …
Number of citations: 21 link.springer.com
임정미, 장재연, 이용문, 강종성 - 1997 - repository.ajou.ac.kr
Creatine and 3,4-Dimethylhippuric acid (3,4-DMHA), a glycine conjugate of 1,2,4-trimethyl-benzene (1,2,4-TMB) were determined in the urine of workers exposed to 1,2,4-TMB vapor. …
Number of citations: 7 repository.ajou.ac.kr
J Järnberg, G Johanson, A Löf, B Ståhlbom - Science of the total …, 1997 - Elsevier
The objective of this study was to compare the toxicokinetics of inhaled 1,2,4-trimethylbenzene (1,2,4-TMB) in man after exposure to white spirit with that observed after exposure to 1,2,4…
Number of citations: 16 www.sciencedirect.com
JZ Huo, S Aldous, K Campbell, N Davies - Xenobiotica, 1989 - Taylor & Francis
1. Single doses of 1,2,4-trimethylbenzene (124TMB) or 14 C-124TMB were administered orally to rats for metabolism and distribution studies. 2. C-124TMB was rapidly and widely …
Number of citations: 28 www.tandfonline.com
PI Mikulski, R Wiglusz - Toxicology and Applied Pharmacology, 1975 - Elsevier
The principal routes of metabolism of the three isomers of trimethylbenzene, mesitylene, pseudocumene, and hemimellitene, have been quantitatively investigated in rats and rate …
Number of citations: 37 www.sciencedirect.com
J Järnberg, G Johanson - Toxicology and applied pharmacology, 1999 - Elsevier
A physiologically based toxicokinetic model was developed for inhalation exposure of 1,2,4-trimethylbenzene (TMB) in man. The model consists of six compartments for TMB and one …
Number of citations: 22 www.sciencedirect.com
R Swiercz, K Rydzynski, W Waswoicz… - International Journal …, 2002 - researchgate.net
The objective of this study was to evaluate the toxicokinetics and metabolism of pseudocumene after inhalation exposure. Male Wistar rats were exposed to pseudocumene vapors at …
Number of citations: 14 www.researchgate.net

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